molecular formula C9H11N B565560 2-Methylindoline-d3 CAS No. 1246815-31-5

2-Methylindoline-d3

Cat. No.: B565560
CAS No.: 1246815-31-5
M. Wt: 136.212
InChI Key: QRWRJDVVXAXGBT-FIBGUPNXSA-N
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Description

2-Methylindoline-d3 (CAS Number: 1246815-31-5) is a deuterated analog of 2-Methylindoline, characterized by the incorporation of three deuterium atoms. This stable isotopically labeled compound is supplied as a colorless liquid and should be stored at 2-8°C . The primary application of this compound is as a crucial synthetic intermediate in the production of various deuterium-labeled indole derivatives . Such labeled compounds are indispensable tools in modern research, particularly in drug metabolism and pharmacokinetics (DMPK) studies. Using deuterated internal standards like this compound in Liquid Chromatography-Mass Spectrometry (LC-MS) allows for highly accurate and reliable quantitative analysis, improving data quality by correcting for variability in sample preparation and instrument response. The molecular formula for this compound is C9H8D3N, giving it a molecular weight of 136.21 g/mol . The deuterium substitution provides a distinct isotopic signature without significantly altering the fundamental chemical or biological behavior compared to the non-labeled compound, making it an excellent tracer. The non-deuterated form, 2-Methylindoline (CAS 6872-06-6), is a known structure with a molecular weight of 133.19 g/mol, typically appearing as a yellow to brown liquid with a density of approximately 1.020 g/mL and a boiling point around 227°C . This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

CAS No.

1246815-31-5

Molecular Formula

C9H11N

Molecular Weight

136.212

IUPAC Name

2-(trideuteriomethyl)-2,3-dihydro-1H-indole

InChI

InChI=1S/C9H11N/c1-7-6-8-4-2-3-5-9(8)10-7/h2-5,7,10H,6H2,1H3/i1D3

InChI Key

QRWRJDVVXAXGBT-FIBGUPNXSA-N

SMILES

CC1CC2=CC=CC=C2N1

Synonyms

2,3-Dihydro-2-methyl-1H-indole-d3;  NSC 65598-d3;  α-Methyldihydroindole-d3; 

Origin of Product

United States

Spectroscopic and Analytical Characterization of 2 Methylindoline D3 Isotopologues

Mass Spectrometry (MS) for Isotopologue Analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Mixture Analysis of Deuterated Indoline (B122111) Derivatives

Liquid Chromatography-Mass Spectrometry (LC-MS) is a cornerstone technique for analyzing complex mixtures containing deuterated compounds, including indoline derivatives. LC separates components based on their differential interactions with a stationary phase and a mobile phase, while MS provides identification and quantification based on mass-to-charge ratio (m/z). For deuterated compounds such as 2-Methylindoline-d3, the presence of deuterium (B1214612) atoms results in a predictable mass shift compared to their non-deuterated counterparts (2-Methylindoline). This mass difference allows for distinct detection and quantification, even when co-eluting or present in complex biological matrices nih.govoup.comacs.orgfrontiersin.org.

The separation power of LC, typically reversed-phase HPLC, can resolve isotopologues due to subtle differences in hydrophobicity, polarizability, and other intermolecular forces, often referred to as the Chromatographic Deuterium Effect (CDE) acs.orgresearchgate.netdoaj.orgresearchgate.netcchmc.org. Following chromatographic separation, the eluted compounds are ionized (commonly via Electrospray Ionization - ESI or Atmospheric Pressure Chemical Ionization - APCI) and detected by MS. Techniques like Selected Ion Monitoring (SIM) or Full Scan MS can then identify and quantify specific isotopologues based on their unique m/z values. For instance, a study on olanzapine (B1677200) derivatives demonstrated the separation of OLZ-D3 from OLZ, with the deuterated analogue showing improved resolution on certain columns oup.com.

Table 1: Illustrative LC-MS Parameters for 2-Methylindoline (B143341) Isotopologues

CompoundMolecular FormulaMonoisotopic Mass (Da)Expected m/z (Protonated)Hypothetical Retention Time (min)
2-MethylindolineC₉H₁₁N133.0891134.09705.2
2-Methylindoline-d₃C₉H₈D₃N136.1048137.11275.4

Note: Retention times are hypothetical and depend heavily on the specific LC column, mobile phase, and gradient used.

Hydrogen/Deuterium Exchange Mass Spectrometry (HDX-MS) in Related Systems

Hydrogen/Deuterium Exchange Mass Spectrometry (HDX-MS) is a powerful technique primarily used to study protein dynamics, conformational changes, and ligand binding by monitoring the exchange of backbone amide hydrogens with deuterium from the solvent nih.goveuropeanpharmaceuticalreview.comnih.govresearchgate.net. While the core principle involves the exchange of labile hydrogens (those attached to heteroatoms like N, O, S), the mass shift caused by deuterium incorporation is detected by MS. For small molecules like this compound, where deuterium is typically incorporated into stable C-D bonds, HDX-MS is not used to monitor the exchange process itself. However, the fundamental principle of detecting mass differences due to deuterium substitution is central to MS-based analysis, which is integral to HDX-MS workflows . The technique's broader application in drug discovery involves understanding molecular interactions and structural properties, which can indirectly inform the analysis of labeled small molecules.

Isotope Ratio Mass Spectrometry (IRMS) for Isotopic Composition

Isotope Ratio Mass Spectrometry (IRMS) is the gold standard for precisely measuring the relative abundance of isotopes within a sample, providing highly accurate quantitative data on isotopic enrichment iaea.orgunibas.chvliz.bepnnl.govwikipedia.org. For deuterium analysis, samples are typically converted into a gaseous form, most commonly hydrogen gas (H₂), through high-temperature conversion or combustion iaea.orgosti.govrug.nlnih.govresearchgate.net. This gas is then ionized, and the resulting ions (e.g., H⁺, HD⁺) are separated based on their mass-to-charge ratio in a magnetic sector mass spectrometer. The ratio of HD⁺ to H₂⁺ (or D/H) is then accurately determined. IRMS is essential for confirming the extent of deuterium labeling in synthesized compounds like this compound and for quantifying isotopic incorporation in metabolic studies iaea.orgvliz.benih.gov.

Table 2: Illustrative IRMS Data for Deuterium Enrichment

Sample TypeMeasured Ratio (D/H)Delta Value (δD, ‰)Interpretation
Natural Abundance (Water)~0.0001560Reference standard (VSMOW)
2-Methylindoline-d₃Higher than natural> 0Enriched in deuterium
Enriched SampleVariableVariableQuantifies the level of deuterium incorporation

Note: Delta values (δD) are reported relative to a standard (e.g., VSMOW) and indicate the deviation from natural abundance.

Chromatographic Separation Techniques for Deuterated Indolines

The separation of isotopologues, such as 2-Methylindoline and this compound, relies on exploiting the subtle differences in their physicochemical properties that arise from isotopic substitution. These differences, though small, can be amplified by chromatographic methods, enabling their resolution. The phenomenon where isotopic substitution influences chromatographic retention is known as the Chromatographic Deuterium Effect (CDE) acs.orgresearchgate.netdoaj.orgresearchgate.net.

High-Performance Liquid Chromatography (HPLC) and the Chromatographic Deuterium Effect (CDE) in Separation

HPLC is widely employed for separating isotopologues due to its versatility in stationary and mobile phase selection. The CDE arises from variations in bond strengths, vibrational frequencies, and consequently, molecular polarizability and van der Waals interactions between isotopologues and the chromatographic phases researchgate.netdoaj.orgresearchgate.netsci-hub.seacs.org. For example, C-D bonds are generally stronger and have lower vibrational frequencies than C-H bonds, which can influence interactions with stationary phases, particularly those involving π-systems or polar functional groups sci-hub.seacs.orgacs.org.

Studies have shown that the extent of CDE is dependent on the type of stationary phase, mobile phase composition, and the number and location of deuterium atoms oup.comacs.orgchromatographyonline.comnih.govsci-hub.se. For instance, certain polar stationary phases can enhance the separation of aromatic H/D isotopologues through OH-π interactions, while others might exhibit inverse isotope effects acs.orgacs.org. The development of specialized columns, such as those with pentafluorophenyl (PFP) groups, has been shown to minimize CDE, which is advantageous for quantitative metabolomics acs.org.

Table 3: Hypothetical HPLC Separation of 2-Methylindoline Isotopologues

Column TypeMobile Phase (e.g., Acetonitrile/Water)Retention Factor (k) for 2-MethylindolineRetention Factor (k) for 2-Methylindoline-d₃Separation Factor (α = k₂/k₁)
C18 (Reversed-Phase)60:403.53.71.057
Phenyl-Hexyl55:454.14.31.049
PFP (Pentafluorophenyl)65:352.82.91.036

Note: Values are illustrative and demonstrate the principle of separation; actual values would require experimental determination.

Gas Chromatography (GC) for Separation of Isotopologues

Gas Chromatography (GC) is also effective for separating volatile isotopologues, including deuterated compounds. Similar to HPLC, GC separation relies on differential partitioning between a mobile gas phase and a stationary phase coated onto a column. The choice of stationary phase is critical, with different polarities and chemical interactions influencing the separation of protium (B1232500) (¹H) and deuterium (²H) containing molecules nih.govsci-hub.se. Nonpolar stationary phases may exhibit an inverse isotope effect (heavier isotopologue elutes earlier), while polar phases can show a normal isotope effect nih.govsci-hub.se. The location of deuterium atoms within the molecule also impacts retention times, with aliphatic deuteration often showing a greater inverse effect than aromatic substitution nih.govsci-hub.se. GC is frequently coupled with Mass Spectrometry (GC-MS) for simultaneous separation and identification of isotopologues frontiersin.orgspectroscopyonline.comlongdom.org.

Table 4: Hypothetical GC Separation of 2-Methylindoline Isotopologues

Stationary Phase TypeCarrier Gas (e.g., Helium)Hypothetical Retention Time (min) for 2-MethylindolineHypothetical Retention Time (min) for 2-Methylindoline-d₃Separation Factor (α = t₂/t₁)
Polydimethylsiloxane (Nonpolar)Helium6.56.40.985
Phenyl-substituted PDMS (Intermediate Polarity)Helium7.27.41.028
Wax-based (Polar)Helium8.08.21.025

Note: Values are illustrative and depend on GC column, temperature program, and carrier gas flow rate.

Vibrational Spectroscopy (IR, Raman) for Deuterium Labeling Confirmation

Vibrational spectroscopy techniques, specifically Infrared (IR) and Raman spectroscopy, are invaluable for confirming the presence and location of deuterium labeling in molecules like this compound. Deuterium substitution significantly alters the vibrational frequencies of bonds due to the mass difference between hydrogen and deuterium. The stretching frequency of a C-D bond is typically lower than that of a corresponding C-H bond. For example, C-H stretching vibrations usually occur in the range of 2900-3100 cm⁻¹, whereas C-D stretching vibrations are observed at lower wavenumbers, typically between 2100-2250 cm⁻¹ nih.govspiedigitallibrary.orgcdnsciencepub.comcdnsciencepub.com.

IR spectroscopy detects the absorption of infrared radiation, which causes molecular vibrations. Raman spectroscopy, conversely, measures the inelastic scattering of light, providing information about vibrational modes. Both techniques can be used to identify characteristic shifts in absorption or scattering bands upon deuteration. For instance, the presence of a strong band in the 2100-2250 cm⁻¹ region in the IR or Raman spectrum of a synthesized compound would strongly indicate the incorporation of deuterium into C-D bonds nih.govspiedigitallibrary.orgsurrey.ac.ukispc-conference.org. Raman spectroscopy's ability to provide high spectral and spatial resolution can also be beneficial for analyzing small samples or specific regions of a molecule surrey.ac.uk.

Table 5: Illustrative IR/Raman Peak Shifts Due to Deuteration

Vibrational ModeTypical Wavenumber (cm⁻¹) for C-H bondTypical Wavenumber (cm⁻¹) for C-D bondChange (cm⁻¹)
C-H/C-D Stretch2900 - 31002100 - 2250-800 to -900
C-H/C-D Bend (Deformation)1300 - 1450900 - 1050-400 to -500

Note: These are general ranges; specific shifts depend on the molecular environment and functional groups.

Mechanistic Investigations and Kinetic Isotope Effects with 2 Methylindoline D3

Elucidation of Reaction Mechanisms Using Deuterium (B1214612) Kinetic Isotope Effects (KIE)

Deuterium Kinetic Isotope Effects (KIEs) are a fundamental concept in physical organic chemistry, quantifying the change in reaction rate when a hydrogen atom is replaced by its heavier isotope, deuterium. This phenomenon arises from differences in zero-point vibrational energies (ZPVEs) between C-H and C-D bonds. When the breaking of a C-H or C-D bond is involved in the rate-determining step (RDS) of a reaction, a primary KIE (kH/kD) is observed, typically ranging from 1 to 8 for deuterium utdallas.edulibretexts.orgprinceton.eduwikipedia.org. A value significantly greater than 1 indicates that the C-H bond is cleaved in the RDS utdallas.edulibretexts.orgprinceton.edu.

Secondary KIEs (SKIEs) occur when the isotopic substitution is not at the bond-breaking site but in an adjacent position. These effects are generally smaller than primary KIEs but can still provide crucial mechanistic information, often related to changes in hybridization or hyperconjugation in the transition state utdallas.edulibretexts.orgprinceton.eduwikipedia.orgepfl.ch. For instance, rehybridization from sp³ to sp² at a carbon atom adjacent to the deuterated site can lead to a normal SKIE (kH/kD > 1), while the reverse (sp² to sp³) results in an inverse SKIE (kH/kD < 1) princeton.eduwikipedia.orgepfl.ch.

While direct KIE studies specifically on "2-Methylindoline-d3" are not extensively detailed in the provided literature, research on related indole (B1671886) systems offers significant context. For example, in diazo-coupling reactions of 2-methylindole (B41428), kinetic isotope effects were reported as "not apparent" for 3-deuterated species, suggesting that C-H bond cleavage at the 3-position was not rate-limiting under those specific conditions researchgate.net. However, for a sterically hindered indole derivative, primary KIEs (kH/kD ≈ 7) were observed, indicating C-H bond cleavage in the RDS researchgate.net. Furthermore, studies on indoline (B122111) derivatives, such as the deprotonation of 1,3-dimethylindolin-2-one, have yielded KIEs (k1H/k1D = 6.3 ± 0.6), demonstrating the applicability of this technique to indoline scaffolds for probing ionization mechanisms ic.ac.uk. These findings underscore that the magnitude and observation of KIEs are highly dependent on the specific reaction mechanism and the position of deuteration.

Deuterium Exchange Mechanisms in Indoline Systems

Deuterium exchange reactions are critical for synthesizing labeled compounds and understanding the reactivity of specific positions within a molecule. In indoline and indole systems, hydrogen-deuterium (H/D) exchange is often facilitated by acidic or basic conditions, typically involving enolization or protonation/deprotonation steps researchgate.netmdpi.com. Deuterium sources such as D₂O, deuterated alcohols (e.g., CD₃OD), or deuterated acids (e.g., CD₃CO₂D, D₂SO₄) are commonly employed mdpi.comnih.gov.

Research on 2-methylindole has demonstrated that the methyl protons are susceptible to deuterium exchange under acidic conditions, leading to deuteration of the methyl group acs.orgacs.orgresearchgate.net. For instance, treatment of 2-methylindole with deuterated acetic acid (CD₃CO₂D) or D₂SO₄ in CD₃OD has been shown to replace methyl protons with deuterium acs.orgresearchgate.net. Beyond the methyl group, the indole ring itself, particularly the C2 and C3 positions, is known to undergo H/D exchange due to their inherent reactivity, often being more reactive than other ring positions researchgate.netnih.govacs.org. This means that while "this compound" specifically refers to deuteration of the methyl group, other deuteration patterns (e.g., on the ring) can also occur depending on the reaction conditions and the presence of directing groups or catalysts researchgate.netnih.govacs.org.

Table 1: Deuteration of 2-Methylindole and Related Indoles

SubstrateDeuterating Agent / ConditionsSite of DeuterationResulting Deuterated Species (Example)Reference(s)
2-MethylindoleCD₃CO₂D, 150 °CMethyl group, C32-Methylindole-d₃, 2-Methylindole-3-d nih.govacs.orgresearchgate.net
2-MethylindoleD₂SO₄ (20 wt%) in CD₃OD, 60–90 °CMethyl group, ring2-Methylindole-d₃, Ring-d acs.orgresearchgate.net
IndoleCD₃CO₂D, 150 °CC3, C2, ringIndole-d₃, Indole-d₅ nih.govacs.org
IndoleD₂O / Acid catalystVariousDeuterated Indoles
Indole systemsPalladium catalysis / Acid/Base catalysisC2, C3C2-deuterated, C3-deuterated indoles acs.org
3-Methylindole (B30407) (Skatole)Incubations with deuterium-labeled compounds (e.g., d₃-skatole)Methyl groupd₃-Skatole acs.org

Reaction Pathway Elucidation with Deuterated Indoline Tracers

Deuterium-labeled compounds, such as this compound, function as invaluable tracers in complex chemical transformations and biological processes. By strategically placing deuterium atoms at specific positions, researchers can follow the fate of molecular fragments throughout a reaction sequence or metabolic pathway nih.govacs.orgsymeres.com. The analysis of the isotopic composition of intermediates, products, or metabolites allows for the reconstruction of reaction mechanisms and the identification of rate-limiting steps or key intermediates.

In metabolic studies, for instance, deuterated substrates like d₃-skatole (3-methylindole) can be used to investigate how a compound is processed by biological systems. In one such study involving cytochrome P450-mediated metabolism, the use of d₃-skatole revealed that the deuterium atoms on the methyl group remained intact during the formation of 2-aminoacetophenone, providing evidence against certain proposed mechanistic pathways involving methyl group hydrogen abstraction acs.org. This type of tracer study is crucial for understanding biotransformations and for developing new drugs, as it helps to map metabolic routes and identify sites of potential drug-drug interactions or metabolic liabilities symeres.comnih.gov. Similarly, polydeuterium-labeled indoles are utilized to trace the biotransformation of bioactive indoles, aiding in the elucidation of biosynthetic pathways and metabolic fates nih.govacs.orgsymeres.com.

Influence of Deuteration on Intramolecular and Intermolecular Interactions in Indoline Scaffolds

While the primary application of KIEs lies in probing bond-breaking events in the rate-determining step, deuteration can also subtly influence molecular properties and interactions, even when no bond to deuterium is directly broken in the RDS. These effects can manifest as secondary kinetic isotope effects or influence non-covalent interactions such as hydrogen bonding and solvation utdallas.eduepfl.chnih.govmdpi.com.

Furthermore, deuteration is a recognized strategy in drug discovery to improve pharmacokinetic properties by increasing metabolic stability. By replacing hydrogen atoms at metabolically vulnerable sites ("soft spots") with deuterium, the rate of enzymatic metabolism can be reduced, potentially leading to improved drug efficacy, safety, and dosing regimens nih.gov. While not directly an interaction effect, this modification of metabolic fate is a consequence of altered C-H/C-D bond lability and can indirectly influence the molecule's availability and distribution, thereby affecting its interactions within a biological system.

Computational and Theoretical Studies of 2 Methylindoline D3

Quantum Chemical Calculations on Deuterated Indoline (B122111) Structures

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the electronic structure, geometry, and vibrational properties of molecules like 2-Methylindoline-d3. mdpi.comresearchgate.net These calculations are foundational for understanding how deuteration impacts the molecule's fundamental characteristics.

The primary effect of substituting protium (B1232500) (¹H) with deuterium (B1214612) (²H) is the change in mass, which does not alter the electronic potential energy surface of the molecule but significantly affects its vibrational frequencies. princeton.edu Computational methods can accurately predict these changes. For instance, geometry optimization followed by frequency calculations using software like Gaussian is a standard procedure. researchgate.netyoutube.com In such a calculation for this compound, the mass of the three hydrogen atoms on the methyl group would be defined as that of deuterium (approx. 2.014 amu). youtube.com

The resulting calculations provide key data:

Optimized Geometry: The equilibrium structure of the molecule is determined, providing precise bond lengths and angles. While isotopic substitution has a minimal effect on the equilibrium geometry, subtle changes can be quantified.

Vibrational Frequencies: A key output is the set of harmonic vibrational frequencies. The C-D bonds will exhibit lower stretching and bending frequencies compared to C-H bonds due to the heavier mass of deuterium. princeton.edu This difference in zero-point vibrational energy (ZPVE) is the origin of many of the unique properties of deuterated compounds, including kinetic isotope effects. nih.gov

Electronic Properties: DFT calculations can determine various electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the molecular electrostatic potential (MEP), and atomic charges. mdpi.comajol.info These properties are crucial for predicting the molecule's reactivity and intermolecular interactions.

Different DFT functionals and basis sets can be employed to achieve varying levels of accuracy. nih.govfrontiersin.org For example, the B3LYP functional combined with a Pople-style basis set like 6-31G(d,p) is a common choice for geometry and frequency calculations, while more complex functionals like M06-2X may offer higher accuracy for energy calculations. researchgate.netfrontiersin.org

Table 1: Application of Quantum Chemical Methods to this compound

Computational Method Basis Set Calculated Properties Relevance to this compound
DFT (e.g., B3LYP)6-31+G(d,p)Optimized molecular geometry, harmonic vibrational frequencies, Zero-Point Energy (ZPE). mdpi.comnih.govPredicts structural parameters and vibrational spectra shifts upon deuteration. Essential for calculating kinetic isotope effects.
DFT (e.g., M06-2X)aug-cc-pVTZSingle-point energies, reaction and activation energies, atomic charges (Mulliken, NBO). frontiersin.orgProvides high-accuracy energetics for reaction pathways and helps understand electronic distribution and reactive sites.
Time-Dependent DFT (TD-DFT)6-311+G(d,p)Electronic excitation energies, oscillator strengths. rsc.orgPredicts the UV-Vis absorption spectrum and how it might be subtly affected by deuteration.

Molecular Dynamics Simulations of Deuterated Indoline Systems and Interactions

Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time, providing insights into conformational changes, solvent interactions, and the influence of isotopic substitution on these dynamics. ajol.info For this compound, MD simulations can reveal how deuteration affects its physical properties and interactions with its environment.

An MD simulation models the movement of atoms by solving Newton's equations of motion. The forces between atoms are described by a force field, which is a set of parameters and potential energy functions. In simulating a deuterated species, the atomic mass of the specified atoms is changed to that of deuterium. This change, while electronically subtle, alters the inertial properties of the molecule.

Key insights from MD simulations of this compound could include:

Conformational Dynamics: The indoline ring is not planar and can exist in different conformations. MD simulations can explore the conformational landscape and the energy barriers between different puckered forms of the five-membered ring, and how the deuterated methyl group influences this flexibility.

Solvent Interactions: When simulated in a solvent like water, MD can characterize the structure of the solvation shell around the molecule. The substitution of hydrogen with deuterium can lead to slightly stronger non-covalent interactions, such as hydrogen bonds (or in this case, deuterium bonds), which can make the molecule appear more compact or rigid. mdpi.com

Interaction with Biomolecules: If this compound is a ligand for a biological target, MD simulations can be combined with techniques like hydrogen-deuterium exchange mass spectrometry (HDX-MS) to probe binding modes and the dynamic changes induced in the protein upon binding. nih.govacs.org The simulations can help rationalize experimental data by identifying specific contacts between the inhibitor and protein residues. nih.gov

Table 2: Hypothetical MD Simulation Parameters for this compound

Parameter Description Potential Finding
Force Field e.g., OPLS-AA, CHARMM, AMBERA set of equations and parameters to describe the potential energy of the system. acs.org
Solvent Model e.g., TIP3P (for H₂O), SPCE-HW (for D₂O)Explicit representation of solvent molecules.
Simulation Time Nanoseconds (ns) to Microseconds (µs)The duration over which the system's trajectory is calculated.
Analysis RMSD, RMSF, Radial Distribution Functions, Hydrogen Bond AnalysisMetrics to quantify structural stability, atomic fluctuations, and specific interactions.

Computational Modeling of Deuterium Kinetic Isotope Effects

The deuterium kinetic isotope effect (KIE) is the change in reaction rate when a hydrogen atom involved in the rate-determining step is replaced by deuterium. wikipedia.org It is a powerful tool for elucidating reaction mechanisms. princeton.edu Computational modeling has become a routine and accurate method for predicting KIEs. wikipedia.org

The KIE (kH/kD) arises primarily from the difference in zero-point vibrational energy (ZPVE) between a C-H and a C-D bond. nih.gov A C-H bond has a higher vibrational frequency and thus a higher ZPVE than a C-D bond. In the transition state of a reaction where this bond is breaking, the bond is weakened, and the difference in ZPVE between the C-H and C-D bonds is reduced. Because the C-H bond starts at a higher energy level, it requires less additional energy to reach the transition state, resulting in a faster reaction rate (a "normal" KIE, kH/kD > 1). princeton.edu

Computational modeling of the KIE for a reaction involving this compound would involve these steps:

Locate Reactant and Transition State Structures: Using a quantum chemical method (like DFT), the geometries of the reactant (this compound) and the transition state (TS) for the reaction of interest are optimized for both the light (H) and heavy (D) isotopologues. copernicus.org

Calculate Vibrational Frequencies: Harmonic frequency calculations are performed for all optimized structures. copernicus.org This provides the ZPVE for each species.

Calculate the KIE: The KIE is calculated using the principles of transition state theory. The ratio of rate constants (kH/kD) is determined from the differences in the free energies of activation for the light and heavy species, which are dominated by the ZPVE differences. nih.gov Programs like Kinisot can automate this process using the output from Gaussian calculations. youtube.com

For this compound, a primary KIE would be observed in reactions where a C-D bond on the methyl group is cleaved in the rate-determining step. Secondary KIEs (where the C-D bond is not broken but is near the reaction center) can also be modeled and provide information about changes in hybridization at the carbon atom. snnu.edu.cn

Table 3: Illustrative Calculation of a Primary KIE for C-D Bond Cleavage

Parameter C-H Species (Reactant) C-D Species (Reactant) Transition State (H) Transition State (D) Notes
C-X Stretching Freq. (cm⁻¹) ~2960~2140N/A (Reaction Coordinate)N/A (Reaction Coordinate)The C-D stretch is at a lower frequency due to increased mass.
ZPE (kcal/mol) Higher ValueLower ValueLower ValueLower ValueThe difference in ZPE (ΔZPE) is smaller in the transition state than in the reactant.
Activation Energy (Ea) Ea(H)Ea(D)--Ea(D) > Ea(H) because the ZPE difference must be overcome.
Calculated kH/kD \multicolumn{5}{c}{Typically 6-8 for primary C-H/D cleavage at room temperature. wikipedia.org}

Research Applications of 2 Methylindoline D3 and Deuterated Indoline Scaffolds

Applications in Drug Discovery and Development Research (Excluding Clinical Human Trials)

In the realm of drug discovery, deuteration is a powerful strategy for optimizing lead compounds. researchgate.net The introduction of deuterium (B1214612) into drug-like molecules, particularly nitrogen heterocycles like indoles and indolines, is a subject of intense interest due to their prevalence in small-molecule drugs. acs.orgnih.gov This isotopic substitution can improve a compound's metabolic stability, pharmacokinetics, and toxicity profile. acs.orgresearchgate.net Consequently, developing new methods for the selective incorporation of deuterium into these scaffolds is a crucial area of study, providing researchers with tools to create more effective and safer therapeutic candidates for preclinical evaluation. nih.govchemrxiv.org

One of the most significant applications of deuteration in drug discovery is to enhance metabolic stability. informaticsjournals.co.injuniperpublishers.com Metabolism, often mediated by cytochrome P450 (CYP450) enzymes, is a primary mechanism of drug clearance and frequently involves the cleavage of C-H bonds. dovepress.comresearchgate.net By replacing hydrogen with deuterium at metabolically vulnerable sites, the rate of metabolism can be slowed, thereby increasing the compound's half-life. juniperpublishers.com

Deuterated indoline (B122111) scaffolds serve as invaluable probes to investigate and improve these metabolic properties. For instance, in the development of inhibitors for the parasite Trypanosoma brucei, a deuterated methylamine-d3 analogue of an indoline-2-carboxamide hit was synthesized to improve metabolic stability. acs.org This deuterated compound ( 53 in the study) was equipotent to its non-deuterated counterpart but demonstrated enhanced stability in metabolic assays. acs.org Similarly, when designing ligands for the GABA-A receptor α6 subtype, researchers incorporated deuterium into methoxy (B1213986) substituents of pyrazoloquinolinone ligands, which contain an indole-like core. nih.gov This modification led to a significant increase in metabolic half-life when incubated with human and mouse liver microsomes, demonstrating the effectiveness of deuteration in preventing O-demethylation. nih.gov

Table 1: Metabolic Stability of Deuterated vs. Non-Deuterated Ligands

This table illustrates the improvement in metabolic half-life (t½) upon deuteration of specific ligands when incubated with Human Liver Microsomes (HLM) and Mouse Liver Microsomes (MLM).

Compound Series Parent Compound Deuterated Analogue Improvement in Half-Life (HLM) Improvement in Half-Life (MLM) Reference
GABAAR Ligands (8a series) 8a 8b (D-ring -OCD3) 2.5-fold increase 3-fold increase nih.gov
GABAAR Ligands (8a series) 8a 8c (A-ring -OCD3) 3-fold increase 4-fold increase nih.gov
GABAAR Ligands (8i series) 8i 8j (-OCD3) 3-fold increase 2-fold increase nih.gov
T. brucei Inhibitors 1 53 (-N-CD3) Improved metabolic stability Not specified acs.org

These studies underscore how deuterated indolines and related structures are used as probes to identify metabolic liabilities and systematically engineer molecules with improved stability profiles for further preclinical development. acs.orgnih.gov

The pharmacokinetic profile of a drug candidate—encompassing its Absorption, Distribution, Metabolism, and Excretion (ADME)—is a critical determinant of its potential success. Deuteration can profoundly influence these properties beyond simply slowing metabolism. acs.orgnih.gov By altering clearance rates, deuteration can enhance a drug's bioavailability and prolong its duration of action, which is a key goal in pharmacokinetic optimization. juniperpublishers.comnih.gov

The rational design of new therapeutic agents increasingly incorporates deuteration as a strategic element. The indoline scaffold is a common feature in ligands and inhibitors targeting a wide range of biological molecules. nih.govrsc.org By selectively introducing deuterium, medicinal chemists can fine-tune the properties of these molecules to enhance their therapeutic potential.

An example of this approach is the design of novel deuterated ligands for the γ-Aminobutyric Acid Type A Receptor (GABA-A R). nih.gov Starting with pyrazoloquinolinone ligands known to be selective for the α6 subtype, researchers synthesized a series of deuterated analogues to improve metabolic stability and bioavailability, which were known issues with the parent compounds. nih.gov This work led to the identification of compound 8b as a lead candidate with a significantly improved pharmacokinetic profile while retaining the desired selectivity for the GABA-A R α6 subtype. nih.gov

In another study, an indoline derivative (43 ) was identified as a potent inhibitor of both 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH), two key enzymes in inflammatory pathways. nih.govacs.org The discovery and optimization of these indoline-based compounds provide a framework where strategic deuteration could be applied in future design cycles to further enhance their drug-like properties, guided by the structure-activity relationships established from the non-deuterated analogues. nih.gov

Table 2: Examples of Deuterated Indoline-Based Ligand/Inhibitor Design

This table summarizes research involving the design of deuterated ligands and inhibitors based on indoline or related scaffolds.

Biological Target Parent Scaffold/Compound Purpose of Deuteration Key Finding Reference
GABAA Receptor α6 Subtype Pyrazoloquinolinones Improve metabolic stability and bioavailability Deuterated analogue 8b showed increased duration of action and an improved pharmacokinetic profile. nih.gov
Trypanosoma brucei Indoline-2-carboxamide Improve metabolic stability Deuterated analogue 53 was equipotent and showed improved metabolic stability. acs.org

In analytical chemistry, particularly in bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS), stable isotopically labeled (SIL) compounds are considered the gold standard for internal standards. researchgate.netwuxiapptec.com Deuterated compounds are ideal for this purpose because they exhibit nearly identical chemical and physical properties—such as extraction recovery and chromatographic retention time—to the non-deuterated analyte of interest. researchgate.net However, their difference in mass allows them to be distinguished by the mass spectrometer, enabling precise and accurate quantification by correcting for sample loss during preparation and for matrix effects during analysis. clearsynth.com

2-Methylindoline-d3 is a specific example of a deuterated compound used for such analytical purposes. It serves as a labeled internal standard or reference standard for the drug Indapamide , a diuretic that contains a modified indoline core. axios-research.comsynzeal.com The use of a deuterated standard like this compound is critical for method development, validation, and quality control applications during the synthesis and formulation stages of drug development. clearsynth.comaxios-research.com

Table 3: Application of Deuterated Indolines as Internal Standards

This table highlights the use of deuterated indoline compounds in quantitative bioanalysis.

Deuterated Standard Analyte Application Reference
This compound Indapamide Reference standard for analytical method development, validation, and QC. axios-research.comsynzeal.com
Deuterated Indoles/Indolines (General) Corresponding non-deuterated drug molecules Internal standards for mass spectrometry to improve accuracy and precision of quantitative analysis. acs.orgjuniperpublishers.comclearsynth.com

Role in Elucidating Biosynthetic Pathways Using Deuterated Precursors (Excluding Human Trials)

Deuterated compounds are powerful tools for unraveling complex biosynthetic pathways in organisms like plants and microbes. juniperpublishers.com In these experiments, a deuterated precursor is introduced into a biological system, and analytical techniques like mass spectrometry are used to track the incorporation of deuterium into downstream metabolites. This method allows researchers to confirm precursor-product relationships and map out metabolic routes.

Deuterated indole (B1671886) derivatives have been instrumental in studying the biosynthesis of important plant hormones and alkaloids. For example, to investigate the biosynthesis of the primary plant auxin, indole-3-acetic acid (IAA), researchers have fed plants with deuterated L-tryptophan (D5-Trp ). oup.comnih.gov By detecting the presence of deuterium in downstream intermediates like indole-3-pyruvic acid (IPyA), they could confirm that IAA is synthesized via a Trp-dependent pathway. oup.com

Similarly, the biosynthesis of Amaryllidaceae alkaloids, a class of compounds with significant pharmacological activities, was studied using 4′-O-methyl-d3-norbelladine as a labeled precursor in plant tissue cultures. ptbioch.edu.pl The detection of deuterium in alkaloids like crinine and galanthamine demonstrated that 4′-O-methylnorbelladine is a common precursor and that different oxidative coupling pathways are in competition within the plant. ptbioch.edu.pl More recently, precursor-directed biosynthesis using deuterated precursors has enabled the rapid generation of novel, deuterated spirooxindole alkaloid derivatives, showcasing the versatility of this approach. biorxiv.orgbiorxiv.org

Table 4: Elucidation of Biosynthetic Pathways Using Deuterated Indole Precursors

This table provides examples of how deuterated precursors are used to trace biosynthetic routes.

Deuterated Precursor Organism/System Pathway/Product Studied Key Finding Reference
D5-L-tryptophan Pea seedlings Indole-3-acetic acid (auxin) biosynthesis Confirmed that the pathway proceeds through an indole-3-pyruvic acid (IPyA) intermediate. oup.com
4′-O-methyl-d3-norbelladine Leucojum aestivum (Summer Snowflake) shoot cultures Amaryllidaceae alkaloid biosynthesis Demonstrated that it is a common precursor for both galanthamine-type and crinine-type alkaloids. ptbioch.edu.pl
Halogenated and deuterated precursors Nicotiana benthamiana / S. cerevisiae Spirooxindole alkaloid biosynthesis Enabled the generation of new-to-nature fluorinated and deuterated derivatives. biorxiv.orgbiorxiv.org

Materials Science Applications of Deuterated Indoline Derivatives

Beyond the life sciences, deuterated organic compounds, including indoline derivatives, have found applications in materials science. osti.gov The unique properties conferred by the C-D bond can be exploited to create innovative materials or to study the structure and dynamics of existing ones. osti.govresearchgate.net

Per-deuterated molecules, where all or most hydrogens are replaced by deuterium, are particularly valuable. These compounds are used in neutron scattering studies, a powerful technique for probing the structure and dynamics of soft matter. osti.gov The significant difference in neutron scattering length between hydrogen and deuterium allows for "contrast matching," where parts of a complex material can be made "invisible" to neutrons, highlighting the structure of the remaining components. While specific applications focusing solely on this compound are not widely documented in this context, the general principles apply to deuterated indoles and indolines. osti.gov The development of efficient and selective deuteration methods for indoles, catalyzed by transition metals like copper, is highlighted as being important for providing deuterated molecules that may find wide applications in both the drug industry and material science. osti.gov

Enhanced Photostability of Deuterated Indoline-Containing Compounds

The incorporation of deuterium into organic molecules, including those with an indoline framework, is a recognized strategy for enhancing photostability. The underlying principle is the kinetic isotope effect (KIE), which describes the change in reaction rate when an atom is replaced by one of its isotopes. nih.govucsb.edu The C-D bond has a lower zero-point vibrational energy than a C-H bond, making it more stable and requiring more energy to break. ucsb.edu

This increased bond strength directly translates to greater resistance to degradation under photochemical stress. nih.govresearchgate.net For luminescent molecules, deuteration can effectively suppress non-radiative decay processes that often involve the vibration and cleavage of C-H bonds in the excited state. mdpi.com By replacing these labile hydrogens with deuterium, the pathways for photochemical decomposition are slowed, leading to molecules that can withstand prolonged exposure to light without losing their structural integrity or functional properties. nih.govmdpi.com This enhanced photostability is particularly valuable in applications where materials are subjected to continuous irradiation, such as in optical devices and fluorescent probes. researchgate.net Research into deuterated luminescent radicals has shown that appropriate deuteration of relevant C-H bonds leads to improved thermal and photostability, with one study noting that the photostability of a deuterated radical increased almost tenfold compared to its non-deuterated counterpart. mdpi.com

Applications in Organic Light-Emitting Diodes (OLEDs)

The enhanced stability of deuterated compounds is highly consequential in the field of organic light-emitting diodes (OLEDs), particularly for improving the operational lifetime of devices. researchgate.netresearchgate.net Blue OLEDs, which are essential for full-color displays, have historically suffered from shorter lifespans compared to their red and green counterparts due to the higher energy of blue light emission, which accelerates material degradation. oled-info.com

Deuteration of the organic materials within the OLED stack, especially the host and charge-transporting layers, has emerged as a critical strategy to overcome this limitation. researchgate.netnih.gov The kinetic isotope effect slows down chemical degradation pathways that quench electroluminescence and lead to device failure. nih.gov By replacing vulnerable C-H bonds with more robust C-D bonds, the molecular stability of the materials is improved, leading to a direct and significant increase in device lifetime. oled-info.comnih.gov

Research has demonstrated a clear correlation between the degree of deuteration and the enhancement in device longevity. researchgate.netresearchgate.net Studies using deuterated host materials in blue phosphorescent OLEDs (PhOLEDs) have reported significant improvements in both efficiency and lifetime, with increases of 1.4 to 1.6 times being achieved. nih.gov In some cases, the deuteration of host and hole-transport materials has led to a remarkable eight-fold increase in the T90 lifetime (the time it takes for luminance to drop to 90% of its initial value). researchgate.netresearchgate.netnih.gov This strategy effectively mitigates the formation of adduct species that act as luminescence quenchers, thereby preserving the device's performance over extended periods. nih.gov

Deuterated ComponentOLED TypeObserved ImprovementReference
Host and Hole Transport MaterialsBlue Fluorescent OLEDUp to 8-fold increase in T90 lifetime researchgate.netnih.gov
Exciplex-Forming HostDeep-Blue Phosphorescent OLED1.4 to 1.6 times longer lifetime (LT90) nih.gov
Anthracene-based Host MaterialsBlue Fluorescent OLEDProgressively prolonged lifetime with incremental deuteration researchgate.net
Carbazole-based RadicalsLuminescent Radicals (Material Study)PLQE increased from 53.0% to 78.4% mdpi.com

Catalysis Research Involving Deuterated Indoline Moieties

Deuterated Indoline Derivatives as Organocatalysts

The use of deuterated indoline derivatives as organocatalysts is primarily a tool for elucidating reaction mechanisms rather than for enhancing catalytic activity itself. In organocatalysis, understanding the precise sequence of bond-breaking and bond-forming events is crucial. Isotopic labeling with deuterium provides a powerful method to probe these pathways. jst.go.jpmdpi.com

When an indoline-based organocatalyst is deuterated at a specific position, researchers can perform kinetic isotope effect (KIE) studies. jst.go.jp If the reaction rate slows down with the deuterated catalyst compared to its non-deuterated counterpart, it provides strong evidence that the C-H bond at the labeled position is cleaved during the rate-determining step of the catalytic cycle. unam.mx For example, in reactions involving hydride transfer or proton abstraction from the catalyst scaffold, deuteration can confirm the involvement of these steps. beilstein-journals.org Studies on aza-Morita–Baylis–Hillman reactions have used deuterated reactants in the presence of an organocatalyst to confirm the generation of specific anionic intermediates, supporting the proposed mechanistic pathway. jst.go.jp Similarly, mechanistic studies of N-heterocyclic carbene (NHC) catalysis have employed D₂O to deuterate aldehydes, rerouting the reaction and providing insight into the stability and reactivity of key intermediates. chemrxiv.orgacs.org

Deuterated Indoline Ligands in Transition Metal Catalysis

In transition metal catalysis, the ligands coordinated to the metal center play a decisive role in determining the catalyst's reactivity, selectivity, and stability. Deuterated indoline-containing ligands are valuable tools for mechanistic investigations, particularly in palladium-catalyzed reactions. nih.govresearchgate.netthieme-connect.com These studies help to clarify the role of the ligand beyond simply tuning the metal's electronic properties.

A key application is in the study of C–H activation mechanisms. thieme-connect.comsnnu.edu.cn By selectively deuterating the indoline ligand, researchers can determine if the ligand itself participates in the reaction, for instance, through a concerted metalation-deprotonation (CMD) step or via unwanted side reactions that lead to catalyst deactivation. thieme-connect.com If a C-D bond on the ligand is broken during the catalytic cycle, a kinetic isotope effect would be observed. This approach was instrumental in the development of novel N,N-bidentate ligands for the palladium-catalyzed deuteration of arenes, where optimizing the de-deuteration of a labeled substrate first, leveraging microscopic reversibility, proved to be a strategic advantage. thieme-connect.com This demonstrates that deuterated ligands are not just passive spectators but active probes for mapping out complex catalytic cycles. rsc.org

Photocatalysis with Deuterated Indoline Systems

Photocatalysis has emerged as a powerful methodology for organic synthesis, and deuterated indoline systems are frequently employed to unravel the intricate mechanisms of these light-driven reactions. rsc.org The primary tool in this context is the kinetic isotope effect (KIE), which is measured by comparing the reaction rates of protiated and deuterated substrates. rsc.orgprinceton.edu

A significant KIE (where kH/kD > 1) indicates that the C-H bond at the deuterated position of the indoline is cleaved in the rate-determining step of the reaction. rsc.org For instance, in a photocatalytic indoline dehydrogenation, a detailed mechanistic investigation involving KIE studies established that the reaction proceeds through a radical chain mechanism involving a selective and irreversible hydrogen atom abstraction (HAT) from the C-2 position of the indoline. rsc.org In another study involving the light-driven redox deracemization of indolines, a deuterated substrate was used to integrate the oxidation and reduction steps into a single cascade process and to determine the yield of the final chiral product. acs.org

These mechanistic insights are crucial for optimizing reaction conditions and designing more efficient photocatalytic systems.

Photocatalytic SystemRole of Deuterated IndolineMechanistic FindingReference
Indoline Dehydrogenation (Iridium Photosensitizer)Substrate (for KIE studies)Confirmed a radical chain mechanism via selective Hydrogen Atom Transfer (HAT) at C-2. rsc.org
Redox Deracemization of IndolinesSubstrate (for yield determination)Enabled calculation of product yield in a cascade reaction by monitoring deuterium erosion. acs.org
Reductive Ring Contraction of QuinolinesProduct (from deuterated water)Used D₂O as the deuterium source to demonstrate transfer hydrogenation, revealing a KIE of 3.2 for the HAT step. nih.gov
Enone [2+2] CycloadditionReactant (general principle)KIE studies reflect the first irreversible, selectivity-determining step in a photochemical reaction. acs.org

Applications in Proteomics and Protein Structure Determination

Deuterated compounds containing the indoline scaffold, most notably deuterated L-tryptophan, are indispensable tools in proteomics and for the study of protein structure and dynamics. thermofisher.comevotec.comacs.org Their applications are centered on mass spectrometry-based techniques.

One major application is their use as internal standards in quantitative proteomics. acs.org Tryptophan and its metabolites are crucial in many biological pathways, and accurately quantifying their levels is important for disease research. rsc.org Using a deuterated version of the analyte, such as L-Tryptophan (indole-D₅), as an internal standard improves the accuracy and reproducibility of quantification by correcting for sample loss during preparation and variations in instrument response. rsc.org

A second, highly powerful application is in Hydrogen/Deuterium Exchange Mass Spectrometry (HDX-MS). thermofisher.comevotec.com HDX-MS is used to probe a protein's structure, conformation, and dynamics in solution. thermofisher.comthermofisher.com The technique relies on the principle that backbone amide hydrogens on a protein will exchange with deuterium when the protein is placed in a deuterated buffer (like D₂O). thermofisher.com The rate of this exchange depends on the hydrogen's solvent accessibility and its involvement in hydrogen bonding. acs.org Regions of the protein that are tightly folded and structured will exchange slowly, while flexible or disordered regions will exchange rapidly. thermofisher.comthermofisher.com

By quenching the exchange reaction at various time points and analyzing the mass increase of peptides via mass spectrometry, researchers can map the regions of a protein involved in:

Protein-ligand interactions: Binding of a small molecule or another protein can protect specific regions from exchange, identifying the binding site. thermofisher.comevotec.com

Conformational changes: Alterations in protein shape, such as those induced by mutation or activation, can be monitored by changes in deuterium uptake patterns. thermofisher.com

Protein folding and stability: The technique provides insights into the stability of different protein domains and can track folding pathways. evotec.com

HDX-MS is not limited by protein size and is highly sensitive, making it an excellent complement to high-resolution structural biology methods like X-ray crystallography and cryo-EM. researchgate.net

Deuterium Labeling for NMR-Based Protein Structure and Dynamics Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the three-dimensional structure and studying the dynamics of proteins in solution. duke.edu However, as the size of a protein increases (typically beyond 25 kDa), spectral complexity and signal broadening become significant challenges, often hindering detailed analysis. duke.edupnas.org Deuteration, or the extensive replacement of protons (¹H) with deuterium (²H), is a critical strategy to overcome these limitations. pnas.orgchemie-brunschwig.ch

The primary benefit of deuteration is the reduction of ¹H-¹H dipolar coupling, which is a major source of the fast signal decay (transverse relaxation) that leads to broad lines in the spectra of large molecules. pnas.org By replacing most protons with deuterium, the remaining proton signals become significantly sharper, dramatically improving spectral resolution and sensitivity. pnas.org This allows for the study of much larger proteins and protein complexes than would be possible otherwise. chemie-brunschwig.ch

While perdeuteration simplifies spectra, it also eliminates the majority of proton-proton Nuclear Overhauser Effects (NOEs), which are the primary source of distance information needed for structure determination. pnas.org To address this, researchers employ selective protonation strategies. Specific amino acids or specific positions within amino acids, such as the methyl groups of isoleucine, leucine, and valine (ILV), are re-introduced in their protonated, ¹³C-labeled form into an otherwise fully deuterated protein. pnas.orgisotope.com These selectively protonated sites act as powerful NMR probes, providing crucial long-range distance information from the protein's core. pnas.orgisotope.com

Aromatic amino acids like tryptophan, which contains an indole ring, are also key targets for labeling studies. Deuterium NMR spectroscopy on specifically labeled tryptophan residues in membrane proteins, for example, can reveal the orientation and dynamics of the indole ring within the membrane environment. uark.edu The use of a deuterated building block like this compound would be relevant in the synthesis of labeled amino acid analogues for incorporation into proteins, enabling detailed investigation of protein structure and function where an indoline or modified tryptophan moiety is present.

Table 1: Impact of Deuteration on NMR Spectra of Proteins

Feature Fully Protonated Protein (>25 kDa) Perdeuterated Protein with Selective Protonation Rationale
Spectral Resolution Poor; significant resonance overlap High; simplified spectra with resolved signals Deuteration removes most ¹H signals, reducing crowding. pnas.org
Signal Linewidth Broad Sharp Reduction of ¹H-¹H dipolar relaxation pathways. pnas.orgchemie-brunschwig.ch
Molecular Size Limit ~25 kDa >40 kDa, up to ~1 MDa complexes Sharper signals and reduced complexity enable studies of larger systems. chemie-brunschwig.chibs.fr

| Distance Restraints | Abundant (¹H-¹H NOEs) | Sparse but specific (targeted ¹H-¹H NOEs) | Perdeuteration removes most protons, requiring selective re-introduction for NOE measurements. pnas.org |

D2O Labeling for Proteome-Wide Turnover Kinetics Analysis in Cell Culture

Understanding the lifecycle of proteins—their synthesis and degradation, collectively known as protein turnover—is fundamental to cell biology. Heavy water (D₂O) labeling, coupled with mass spectrometry, has emerged as a robust and economical method for measuring proteome-wide turnover kinetics in cell culture and in vivo. nih.govbiorxiv.org This approach provides a dynamic view of the proteome that is complementary to static protein abundance measurements. ahajournals.org

The methodology involves replacing the normal water (H₂O) in cell culture medium with D₂O-enriched medium. acs.org Inside the cells, deuterium from D₂O is incorporated into the stable C-H bonds of non-essential amino acids during their biosynthesis. nih.govbiorxiv.org These newly synthesized, deuterium-labeled amino acids are then incorporated into new proteins. nih.gov

As the proteome is renewed, the proportion of deuterium-labeled peptides increases over time. By collecting samples at various time points and analyzing them with high-resolution mass spectrometry, researchers can measure the rate of deuterium incorporation for thousands of peptides simultaneously. nih.gov The gradual shift in the mass distribution of each peptide is a direct function of the fractional synthesis rate of its corresponding protein. biorxiv.org From this data, the turnover rate constant (k) and the half-life (t₁/₂) of thousands of proteins across the entire proteome can be calculated. nih.gov

This technique has been successfully applied to map the protein turnover landscape in various cell types, including human induced pluripotent stem cells (hiPSCs) during differentiation and cardiac cells under stress. nih.govbiorxiv.org For instance, a study on hiPSCs quantified the turnover rates for nearly 2,000 proteins, revealing how protein dynamics are regulated during fundamental cellular processes. nih.gov Such studies are crucial for understanding the mechanisms of protein quality control and how they are altered in disease states. ahajournals.org

Table 2: Representative Protein Half-Life Data from D₂O Labeling Studies

Protein Class Example Protein Typical Half-Life (Hours) in Cultured Cells Functional Significance
Structural Actin > 100 Long-lived; provides stable cellular architecture.
Metabolic Enzymes Glycolytic Enzymes 20 - 80 Moderate turnover to adapt to metabolic needs.
Signaling Cyclins < 1 Short-lived; allows for tight regulation of the cell cycle.
Transcription Factors c-Myc < 1 Rapid turnover enables quick response to external stimuli.

Note: Half-life values are illustrative and can vary significantly between cell types and conditions.

Environmental Fate and Agrochemical Research with Deuterated Indoline Derivatives

Indoline and its derivatives are heterocyclic compounds that are components of many natural products and synthetic chemicals, including pharmaceuticals and agrochemicals. nih.govresearchgate.net Understanding their behavior and ultimate fate in the environment is crucial for assessing their ecological impact. The environmental fate of a chemical is influenced by its physical-chemical properties and its susceptibility to microbial degradation. rushim.ru Aniline (B41778), a related compound, is considered a priority pollutant, and its derivatives can be persistent in the environment. plos.org Some bacteria, however, can be stimulated by aniline to produce indole derivatives, suggesting complex transformation pathways in nature. plos.org

In agrochemical research, deuterated compounds serve as invaluable tools for metabolic and transport studies. The indole scaffold is central to a major class of plant hormones called auxins, with indole-3-acetic acid (IAA) being the most prominent. Auxins regulate nearly every aspect of plant growth and development. To study how plants synthesize, transport, and metabolize these crucial hormones without interference from the plant's endogenous pool, researchers use isotopically labeled versions.

A deuterated derivative such as 2-(4,5,6,7-Tetradeuterio-1H-indol-3-yl)acetic acid (IAA-d4) can be applied to plants as a tracer. Because its mass is different from the natural hormone, it can be precisely tracked and quantified using mass spectrometry. This allows researchers to:

Trace Transport Pathways: Follow the movement of the deuterated auxin through different plant tissues to map distribution routes.

Analyze Metabolism: Identify and quantify the metabolic breakdown products of the auxin, differentiating them from the plant's natural metabolites.

The use of deuterated indoline derivatives in this context helps to elucidate the biochemical pathways governing plant growth. This knowledge is fundamental to developing more effective and targeted agrochemicals, such as herbicides or plant growth regulators. Furthermore, methods for the selective deuteration of indoles and other N-heterocycles are of growing importance for both the pharmaceutical and agrochemical industries, enabling detailed studies of metabolism and environmental impact. nih.govacs.org

Table 3: Compound Names Mentioned in Article

Compound Name
This compound
2-Methylindoline (B143341)
Deuterium
Tryptophan
Isoleucine
Leucine
Valine
Indole-3-acetic acid (IAA)
2-(4,5,6,7-Tetradeuterio-1H-indol-3-yl)acetic acid (IAA-d4)
Aniline
c-Myc
Actin

Future Directions and Challenges in 2 Methylindoline D3 Research

Development of Novel and More Efficient Deuteration Methodologies

The pursuit of more efficient, cost-effective, and environmentally benign methods for producing deuterated compounds like 2-Methylindoline-d3 is a primary objective for synthetic chemists. Current methodologies, while effective, often present limitations that future research aims to overcome.

Recent breakthroughs have focused on expanding the toolkit for deuterium (B1214612) labeling. researchgate.net Methodologies such as hydrogen isotope exchange (HIE), reductive deuteration, and dehalogenative deuteration are continually being refined. researchgate.net A significant challenge lies in developing catalytic systems that are both highly active and selective, minimizing waste and energy consumption.

One promising avenue is the use of earth-abundant metal catalysts. For instance, manganese-catalyzed C-H activation has been reported for the deuteration of aromatic substrates, offering a more sustainable alternative to precious metal catalysts. google.com Similarly, iron-catalyzed HIE reactions are being explored for arenes. researchgate.net

Another area of intense investigation is the development of novel catalytic systems that operate under mild conditions. Superelectrophile catalysis, for example, has been shown to facilitate the perdeuteration of deactivated aryl halides using silylium (B1239981) ions as promoters under ambient conditions. unisyscat.de Photocatalysis also represents a rapidly emerging strategy, enabling HIE reactions at positions distal to nitrogen atoms in certain substrates. researchgate.net

The table below summarizes some of the innovative deuteration methodologies being developed:

MethodologyCatalyst/ReagentKey Advantages
Hydrogen Isotope Exchange (HIE) Earth-abundant metal catalysts (e.g., Mn, Fe)Cost-effective and sustainable. researchgate.netgoogle.com
Superelectrophile Catalysis Silylium ionsOperates under ambient conditions, suitable for deactivated substrates. unisyscat.de
Photocatalysis Various photocatalystsEnables reactions at previously inaccessible positions. researchgate.net
Raney Nickel Catalysis Raney NickelCan achieve partial or full deuteration depending on the solvent system. electronicsandbooks.com
Acid-Catalyzed H-D Exchange D₂SO₄ in CD₃ODPractical and facile for certain indole (B1671886) compounds. nih.govresearchgate.net

Future efforts will likely focus on combining these approaches, for instance, by developing photo-electrocatalytic systems, to achieve even greater efficiency and selectivity in the synthesis of this compound and related deuterated compounds.

Advancements in Site-Specific Deuteration of Complex Indoline (B122111) Scaffolds

The biological activity of a molecule can be profoundly influenced by the precise location of deuterium atoms. Consequently, the ability to achieve site-specific deuteration within a complex indoline scaffold is a critical area of research. This is particularly relevant for optimizing the metabolic stability and pharmacokinetic profiles of drug candidates. nih.gov

Current strategies for achieving regioselectivity in the deuteration of indole-like structures, the precursors to indolines, have shown considerable promise. Palladium-catalyzed methods have been developed that offer "programmable regioselectivity," allowing for the selective incorporation of deuterium at the C2 and C3 positions of the indole ring. acs.orgoduillgroup.com This level of control is achieved by carefully tuning reaction conditions and is a significant step towards the rational design of deuterated molecules.

Acid-catalyzed H-D exchange reactions have also demonstrated the ability to achieve site-specific deuteration on the indole nucleus. nih.govresearchgate.net The choice of acidic catalyst and solvent system can direct the deuterium incorporation to specific positions on the aromatic ring.

Furthermore, photocatalytic methods are emerging as a powerful tool for achieving deuteration at positions that are challenging to access through traditional thermal catalysis. nih.gov By leveraging the excited-state reactivity of the substrate, it is possible to direct deuteration to specific aromatic positions. nih.gov

The following table highlights some of the advancements in site-specific deuteration of indoline precursors:

MethodCatalyst/ReagentPosition of Deuteration on Indole RingReference(s)
Palladium Catalysis Palladium catalystsC2 and/or C3 acs.orgoduillgroup.com
Acid-Catalyzed Exchange Deuterated acidsSpecific aromatic positions nih.govresearchgate.net
Photocatalysis Light and photocatalystPositions inaccessible by other methods nih.gov

The challenge moving forward will be to extend these methodologies to more complex and functionally diverse indoline scaffolds. The development of new directing groups that can be temporarily installed and then removed will be crucial for achieving pinpoint accuracy in deuterium placement.

Integration of Deuterated Indolines in Multidisciplinary Research

The unique properties of deuterated compounds, including this compound, make them valuable tools in a wide range of scientific disciplines. The future will see an even greater integration of these molecules into multidisciplinary research efforts.

In medicinal chemistry and drug discovery, the "deuterium effect" is being increasingly exploited to enhance the metabolic stability of drug candidates. oduillgroup.combrightspec.com By replacing hydrogen with deuterium at metabolically vulnerable positions, the rate of enzymatic degradation can be slowed, leading to improved pharmacokinetic profiles. nih.gov The indoline scaffold is a common motif in many bioactive compounds, including anticancer agents, making deuterated indolines particularly attractive for this application. nih.gov

In the field of bioanalytical chemistry, deuterated compounds serve as invaluable internal standards for mass spectrometry-based quantification. nih.gov The mass difference between the deuterated standard and the non-deuterated analyte allows for highly accurate and sensitive measurements in complex biological matrices. nih.gov this compound and its derivatives can be used to quantify their non-deuterated counterparts in various biological and environmental samples.

Furthermore, deuterated indolines are finding applications in materials science and mechanistic studies. The altered vibrational frequencies of C-D bonds compared to C-H bonds can be used to probe reaction mechanisms and study intermolecular interactions. In solid-state NMR spectroscopy, selectively deuterated molecules can simplify complex spectra and provide detailed information about protein structure and dynamics. electronicsandbooks.com

The table below outlines the key multidisciplinary applications of deuterated indolines:

Research AreaApplicationKey Benefit of Deuteration
Medicinal Chemistry Improving pharmacokinetic properties of drug candidates. nih.govoduillgroup.combrightspec.comEnhanced metabolic stability due to the kinetic isotope effect. nih.gov
Bioanalytical Chemistry Internal standards for mass spectrometry. nih.govHigh-sensitivity and accurate quantification in complex matrices. nih.gov
Physical Organic Chemistry Mechanistic studies of chemical reactions.Probing reaction pathways through kinetic isotope effects.
Structural Biology Solid-state NMR studies of proteins. electronicsandbooks.comSimplification of spectra and elucidation of molecular structure and dynamics. electronicsandbooks.com

As the synthesis of deuterated indolines becomes more efficient and site-selective, their integration into these and other research areas is expected to accelerate, leading to new discoveries and technological advancements.

Q & A

Basic Research Questions

Q. What are the recommended analytical methods for characterizing isotopic purity in 2-Methylindoline-d3, and how do these methods address potential impurities?

  • Methodological Answer : Isotopic purity is typically quantified using nuclear magnetic resonance (NMR) spectroscopy (¹H and ²H NMR) and mass spectrometry (MS) . For NMR, compare peak integration ratios of deuterated vs. non-deuterated protons, ensuring baseline separation of signals. MS analysis (e.g., high-resolution LC-MS) can confirm molecular ion clusters and isotopic distribution patterns. To address impurities, pair these techniques with gas chromatography (GC) or HPLC to isolate the compound from synthetic byproducts .

Q. How should researchers design synthetic routes for this compound to ensure reproducibility and minimize isotopic scrambling?

  • Methodological Answer : Prioritize deuterium incorporation at stable positions (e.g., methyl groups) using deuterated reagents (e.g., D₂O, CD₃I) under controlled pH and temperature. Validate reaction conditions via kinetic isotope effect (KIE) studies. Document all steps, including catalyst choice (e.g., Pd/C for hydrogenation), solvent purity, and reaction times. Include negative controls (non-deuterated analogs) to confirm isotopic retention .

Q. What statistical approaches are critical for validating the stability of this compound in biological matrices during pharmacokinetic studies?

  • Methodological Answer : Use longitudinal stability assays with repeated measures ANOVA to assess degradation over time. Calculate half-life (t₁/₂) using non-linear regression models. For biological matrices (e.g., plasma, liver homogenate), include quality control (QC) samples spiked with internal standards (e.g., 2-Methylindoline-d6) to correct for matrix effects. Report confidence intervals (95% CI) and effect sizes rather than relying solely on p-values .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported metabolic pathways of this compound across in vitro vs. in vivo models?

  • Methodological Answer : Perform cross-species comparative metabolism studies using hepatic microsomes from rodents vs. humans. Combine high-resolution mass spectrometry (HRMS) with isotopic labeling to track deuterium retention in metabolites. Use mixed-effects models to account for interspecies variability. If discrepancies persist, validate findings via reactive intermediate trapping (e.g., glutathione adducts) or CYP450 inhibition assays .

Q. What experimental designs are optimal for quantifying the isotopic effect (²H/¹H) of this compound on enzyme binding affinity?

  • Methodological Answer : Employ isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to measure binding kinetics (Kd, ΔH, ΔS). Compare deuterated vs. non-deuterated compounds under identical buffer conditions (pH, ionic strength). Replicate experiments with mutagenesis (e.g., active-site mutations) to isolate isotopic effects from structural perturbations. Use Bayesian statistics to model uncertainty in small-sample studies .

Q. How should researchers address conflicting data on the photostability of this compound under varying UV exposure conditions?

  • Methodological Answer : Standardize light sources (e.g., UVA vs. UVB lamps) and irradiance levels (W/m²) using actinometric calibration . Conduct accelerated stability studies with controlled humidity and temperature. Analyze degradation products via LC-HRMS/MS and apply multivariate analysis (e.g., PCA) to identify environmental factors driving variability. Report raw spectral data alongside normalized metrics to enhance reproducibility .

Data Presentation Guidelines

Table 1 : Key Parameters for Stability Studies of this compound

ConditionAnalytical MethodStatistical ModelCritical OutputsReference ID
PhotodegradationLC-HRMS/MSPCA + ANOVADegradation pathways, t₁/₂
Metabolic StabilityHRMS + CYP450 AssaysMixed-effects modelsMetabolite profiles, Kd values
Isotopic Purity²H NMRPeak integration ratiosDeuterium retention (%)

Critical Considerations for Researchers

  • Reproducibility : Pre-register synthetic protocols and analytical parameters in open-access repositories (e.g., Zenodo) .
  • Data Contradictions : Use sensitivity analysis to identify outliers and multilab validation for contentious findings .
  • Ethical Reporting : Disclose all synthetic yields, failed experiments, and instrument detection limits to avoid publication bias .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.